3-Fluoro-2-iodobenzonitrile

Description

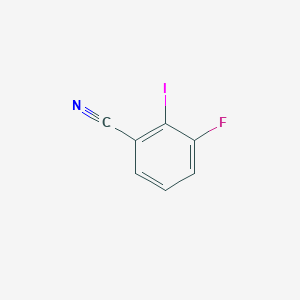

3-Fluoro-2-iodobenzonitrile (CAS: 916792-62-6) is a halogenated aromatic compound with the molecular formula C₇H₃FIN and a molecular weight of 247.01 g/mol . It features a nitrile group (-CN) at position 1, fluorine at position 3, and iodine at position 2 on the benzene ring (Figure 1). This compound is commercially available with a purity of 97% and is stored under dark, dry conditions at 2–8°C . Its primary applications include serving as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions due to the reactivity of the iodine substituent .

Properties

IUPAC Name |

3-fluoro-2-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHHYNZRGUOISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652931 | |

| Record name | 3-Fluoro-2-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-62-6 | |

| Record name | 3-Fluoro-2-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-iod

Biological Activity

3-Fluoro-2-iodobenzonitrile is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of fluorine and iodine atoms in its structure enhances its chemical properties, making it a candidate for various biological applications, particularly in drug discovery and development. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H4F IN and a molecular weight of approximately 233.02 g/mol. The structural arrangement includes a benzene ring with a nitrile group and halogen substituents, which significantly influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H4F IN |

| Molecular Weight | 233.02 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.4 | Apoptosis via caspase activation |

| A549 | 12.8 | Cell cycle arrest |

Enzyme Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can alter drug metabolism, suggesting potential implications for pharmacokinetics and drug interactions. The compound's ability to modulate enzyme activity could be leveraged in designing drugs that require specific metabolic pathways.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated benzonitriles, including this compound. The results indicated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Cytotoxicity Assessment in Cancer Research

In another investigation focused on anticancer properties, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner, with enhanced efficacy observed when used in combination with existing chemotherapeutic agents.

Comparison with Similar Compounds

Positional Isomers of Fluoro-iodobenzonitrile

Substituent positioning significantly influences electronic and steric properties. Key isomers include:

| Compound Name | CAS Number | Purity | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-Fluoro-2-iodobenzonitrile | 916792-62-6 | 97% | 247.01 | Meta-F, ortho-I |

| 2-Fluoro-3-iodobenzonitrile | 211943-27-0 | 98% | 247.01 | Ortho-F, meta-I |

| 2-Fluoro-4-iodobenzonitrile | 137553-42-5 | 95% | 247.01 | Ortho-F, para-I |

| 2-Fluoro-5-iodobenzonitrile | 351003-36-6 | 98% | 247.01 | Ortho-F, meta-I (relative to nitrile) |

| 2-Fluoro-6-iodobenzonitrile | 79544-29-9 | 98% | 247.01 | Ortho-F, para-I (relative to nitrile) |

Key Observations :

- Electronic Effects : Fluorine's electron-withdrawing nature deactivates the ring, directing further substitution. Iodine's polarizability enhances electrophilic substitution at adjacent positions.

- Reactivity : Ortho-iodine in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas para-substituted isomers may exhibit slower kinetics due to steric hindrance .

Halogen-Substituted Benzonitriles

Replacing iodine with other halogens alters reactivity and applications:

Comparison :

- Iodine vs. Bromine : Iodine's larger atomic radius and weaker C–I bond (vs. C–Br) enhance its utility in metal-catalyzed coupling reactions.

- Nitrile vs. Carboxylic Acid : The nitrile group in this compound offers distinct reactivity (e.g., nucleophilic addition) compared to carboxylic acid derivatives .

Diiodinated and Multisubstituted Derivatives

| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|

| 3-Fluoro-2,6-diiodobenzonitrile | 1806336-01-5 | 372.92 | F, I, I |

| 4-Fluoro-2,6-diiodobenzonitrile | 1803791-59-4 | 372.92 | F, I, I |

Key Differences :

Functional Group Variations

Comparison :

- Hydroxyl vs. Nitrile : Hydroxybenzonitriles (e.g., 3-Fluoro-2-hydroxybenzonitrile) have higher solubility in polar solvents due to H-bonding but lower thermal stability.

- Methyl vs. Iodine : Methyl groups reduce ring deactivation, making the compound more reactive toward electrophilic substitution compared to iodinated analogs .

Commercial Availability and Cost Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.